molecular formula C8H16N2O2 B2798232 N-(3-Hydroxypropyl)pyrrolidine-1-carboxamide CAS No. 1489436-18-1

N-(3-Hydroxypropyl)pyrrolidine-1-carboxamide

Cat. No.: B2798232
CAS No.: 1489436-18-1
M. Wt: 172.228
InChI Key: SNXDXSGZOJSOAB-UHFFFAOYSA-N
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Description

N-(3-Hydroxypropyl)pyrrolidine-1-carboxamide: is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.23 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a hydroxypropyl group and a carboxamide group. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N-(3-Hydroxypropyl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information available indicates that N-(3-Hydroxypropyl)pyrrolidine-1-carboxamide may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

While specific future directions for N-(3-Hydroxypropyl)pyrrolidine-1-carboxamide are not mentioned in the available resources, the field of pyrrolidine derivatives is a promising area of research. The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The design of new pyrrolidine compounds with different biological profiles is a potential future direction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxypropyl)pyrrolidine-1-carboxamide typically involves the reaction of pyrrolidine with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 3-chloropropanol is replaced by the pyrrolidine ring, forming the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: N-(3-Hydroxypropyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(3-Hydroxypropyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-(2-Hydroxyethyl)pyrrolidine-1-carboxamide
  • N-(4-Hydroxybutyl)pyrrolidine-1-carboxamide
  • N-(3-Hydroxypropyl)piperidine-1-carboxamide

Comparison: N-(3-Hydroxypropyl)pyrrolidine-1-carboxamide is unique due to its specific substitution pattern and the presence of both a hydroxypropyl group and a carboxamide group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

N-(3-hydroxypropyl)pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c11-7-3-4-9-8(12)10-5-1-2-6-10/h11H,1-7H2,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXDXSGZOJSOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1489436-18-1
Record name N-(3-hydroxypropyl)pyrrolidine-1-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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